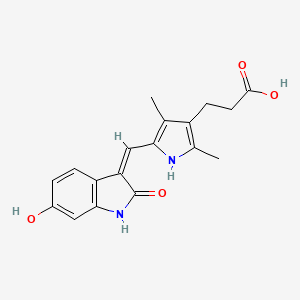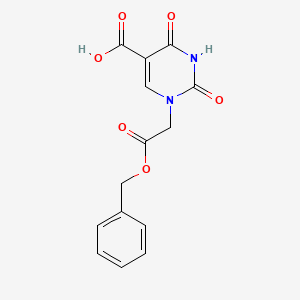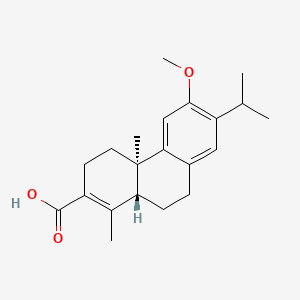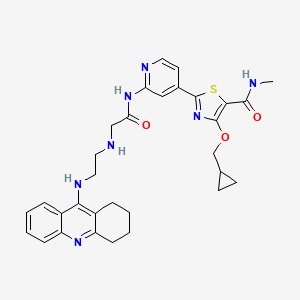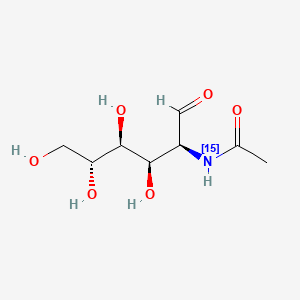
H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH is a peptide consisting of nine amino acids: cysteine, asparagine, arginine, threonine, lysine, alanine, and glycine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid (cysteine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid (asparagine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. These machines automate the SPPS process, allowing for the production of peptides in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: DTT or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acid derivatives.
Major Products Formed
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Formed through reduction of disulfide bonds.
Applications De Recherche Scientifique
H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH: has several scientific research applications, including:
Biochemistry: Studying protein-protein interactions and enzyme-substrate interactions.
Molecular Biology: Investigating signal transduction pathways and cellular communication.
Medicine: Developing therapeutic peptides for targeting specific diseases or conditions.
Industry: Creating bioactive peptides for use in cosmetics, food additives, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH depends on its specific biological target. For example, if it interacts with a receptor on the cell surface, it may trigger a signaling cascade that leads to a cellular response. The cysteine residues can form disulfide bonds, which may be crucial for the peptide’s stability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Arg-Pro-Asp-Phe-Cys-Leu-Glu-Pro-Pro-Tyr-Thr-Gly-Pro-Cys-Lys-Ala-Arg-Ile-Ile-Arg-Tyr-Phe-Tyr-Asn-Ala-Lys-Ala-Gly-Leu-Cys-Gln-Thr-Phe-Val-Tyr-Gly-Gly-Cys-Arg-Ala-Lys-Arg-Asn-Asn-Phe-Lys-Ser-Ala-Glu-Asp-Cys-Met-Arg-Thr-Cys-Gly-Gly-Ala-OH: A longer peptide with multiple cysteine residues forming disulfide bonds.
H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH: Another peptide with cysteine residues that can form disulfide bonds.
Uniqueness
H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH: is unique due to its specific sequence and the presence of two cysteine residues, which can form disulfide bonds. This feature can significantly impact its stability and biological activity compared to other peptides.
Propriétés
Formule moléculaire |
C37H69N17O12S2 |
|---|---|
Poids moléculaire |
1008.2 g/mol |
Nom IUPAC |
(2R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C37H69N17O12S2/c1-17(28(58)47-14-26(57)49-24(16-68)35(65)66)48-30(60)20(7-3-4-10-38)52-34(64)27(18(2)55)54-32(62)22(9-6-12-46-37(43)44)50-31(61)21(8-5-11-45-36(41)42)51-33(63)23(13-25(40)56)53-29(59)19(39)15-67/h17-24,27,55,67-68H,3-16,38-39H2,1-2H3,(H2,40,56)(H,47,58)(H,48,60)(H,49,57)(H,50,61)(H,51,63)(H,52,64)(H,53,59)(H,54,62)(H,65,66)(H4,41,42,45)(H4,43,44,46)/t17-,18+,19-,20-,21-,22-,23-,24-,27-/m0/s1 |
Clé InChI |
QCDJYHWNVUMOBT-DSQOZMABSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N)O |
SMILES canonique |
CC(C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CS)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


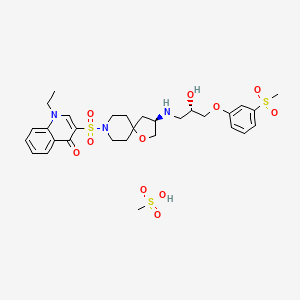
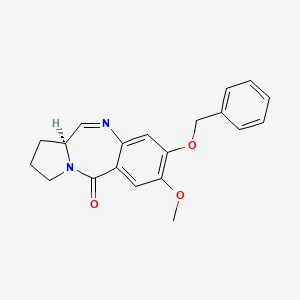

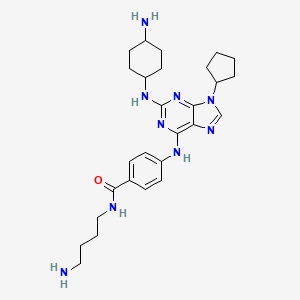
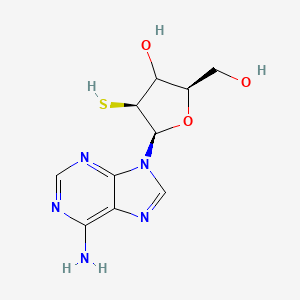

![N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide](/img/structure/B12403673.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)
